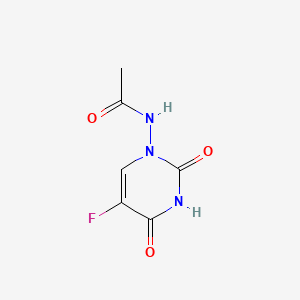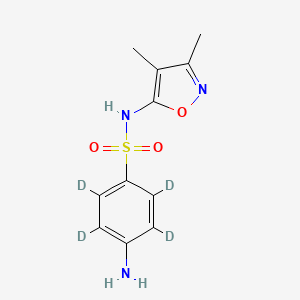
Sulfisoxazole-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfisoxazole-d4 is a deuterated form of sulfisoxazole, a sulfonamide antibiotic. Sulfonamides are synthetic bacteriostatic antibiotics with a broad spectrum of activity against gram-positive and gram-negative organisms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of sulfisoxazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfisoxazole-d4 involves the incorporation of deuterium atoms into the sulfisoxazole molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Catalytic Deuteration: Using a deuterium gas and a catalyst, hydrogen atoms in sulfisoxazole can be replaced with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Deuterium Gas: Utilized in the presence of a catalyst to facilitate the exchange.
Deuterated Solvents: Used to enhance the incorporation of deuterium into the molecule.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfisoxazole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Including lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Sulfone Derivatives: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Sulfonamides: Produced from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Sulfisoxazole-d4 is widely used in scientific research, particularly in the fields of:
Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of sulfisoxazole.
Metabolism Studies: To investigate the metabolic pathways and identify metabolites of sulfisoxazole.
Drug Interaction Studies: To understand how sulfisoxazole interacts with other drugs and compounds.
Biological Research: To explore the effects of sulfisoxazole on various biological systems and organisms.
Mécanisme D'action
Sulfisoxazole-d4, like sulfisoxazole, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
Sulfisoxazole-d4 is unique due to its deuterated form, which makes it particularly useful in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and provide insights into the drug’s behavior in biological systems.
Propriétés
Formule moléculaire |
C11H13N3O3S |
|---|---|
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D |
Clé InChI |
NHUHCSRWZMLRLA-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=C(C(=NO2)C)C)[2H] |
SMILES canonique |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
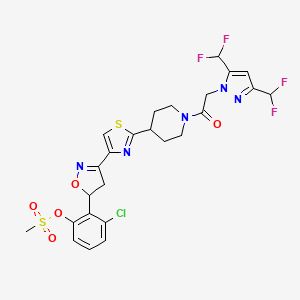


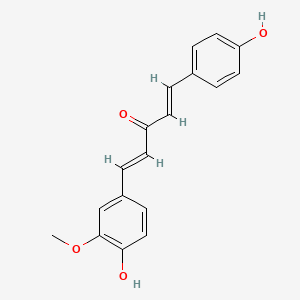
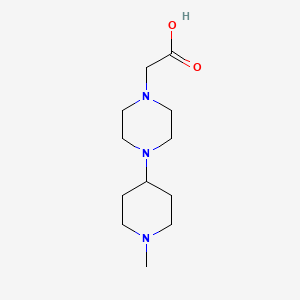

![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
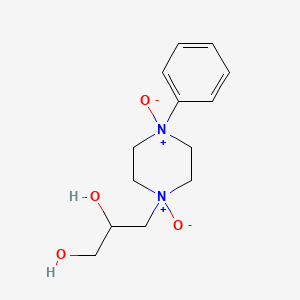
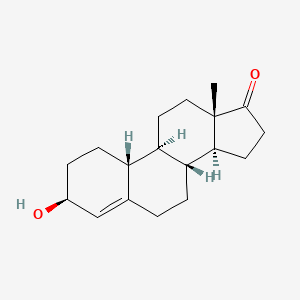
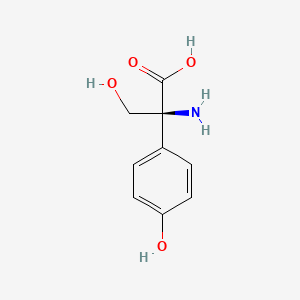
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)

